molecular formula C9H12Cl2N4 B13589870 1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride

1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride

Cat. No.: B13589870
M. Wt: 247.12 g/mol
InChI Key: DXXLSVSPQXGUNN-UHFFFAOYSA-N
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Description

1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride is a heterocyclic compound that features both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride typically involves the formation of the pyrazole and pyridine rings followed by their coupling. One common method involves the reaction of 2-chloropyridine with hydrazine to form the pyrazole ring, which is then coupled with a suitable aldehyde to form the final product .

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the desired biological effect .

Comparison with Similar Compounds

Uniqueness: 1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H12Cl2N4

Molecular Weight

247.12 g/mol

IUPAC Name

(6-pyrazol-1-ylpyridin-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C9H10N4.2ClH/c10-7-8-3-1-4-9(12-8)13-6-2-5-11-13;;/h1-6H,7,10H2;2*1H

InChI Key

DXXLSVSPQXGUNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N2C=CC=N2)CN.Cl.Cl

Origin of Product

United States

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